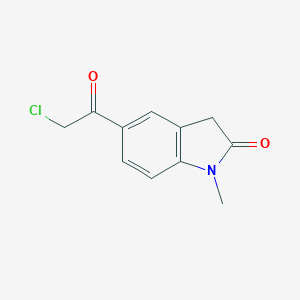

5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Description

5-(Chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a substituted indole derivative characterized by a chloroacetyl group (-COCH₂Cl) at the 5-position of the indole ring and a methyl group (-CH₃) at the 1-position. The indol-2-one core is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered lactam ring.

Properties

IUPAC Name |

5-(2-chloroacetyl)-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-13-9-3-2-7(10(14)6-12)4-8(9)5-11(13)15/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFQHTVONYSCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118306-97-1 | |

| Record name | 5-(2-chloroacetyl)-1-methyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane (DCM) or 1,2-dichloroethane under nitrogen atmosphere. Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) serves as the catalyst, with molar ratios of 1:1.2 (substrate:catalyst). Chloroacetyl chloride is added dropwise at 0–5°C to minimize side reactions such as over-acylation or polymerization. After stirring at room temperature for 12–24 hours, the mixture is quenched with ice-water, and the product is extracted using ethyl acetate.

Purification and Yield

Crude product purification involves column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization from ethanol. Reported yields range from 45% to 68%, depending on the catalyst and solvent system. For instance, using ZnCl₂ in DCM at 25°C for 18 hours achieves a 62% yield, whereas AlCl₃ under similar conditions yields 58%.

Table 1: Friedel-Crafts Acylation Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| ZnCl₂ | DCM | 25 | 18 | 62 |

| AlCl₃ | DCM | 25 | 24 | 58 |

| FeCl₃ | 1,2-DCE | 30 | 20 | 45 |

Functionalization of 5-Substituted Isatin Derivatives

5-Substituted isatins serve as precursors for indole-2-one derivatives. This method involves a two-step process: (i) methylation of isatin at the N1 position and (ii) chloroacetylation at the 5-position.

Methylation of Isatin

Isatin is treated with methyl iodide (CH₃I) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60°C for 6 hours, yielding 1-methylisatin with >90% efficiency.

Chloroacetylation at the 5-Position

The 1-methylisatin intermediate undergoes electrophilic substitution at the 5-position using chloroacetyl chloride. The reaction is performed in acetic acid at 80°C for 8 hours, with sulfuric acid (H₂SO₄) as a catalyst. The product precipitates upon cooling and is recrystallized from ethanol.

Table 2: Chloroacetylation of 1-Methylisatin

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Acetic acid | 80 | 8 | 71 |

| HClO₄ | Acetic acid | 85 | 6 | 68 |

| PTSA | Toluene | 100 | 10 | 52 |

Nucleophilic Substitution of 5-Bromo-1-Methylindolin-2-One

This method utilizes a brominated intermediate, 5-bromo-1-methylindolin-2-one, which undergoes nucleophilic substitution with sodium chloroacetate.

Synthesis of 5-Bromo-1-Methylindolin-2-One

1-Methylindolin-2-one is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN). The reaction yields 85–90% of the 5-bromo derivative after purification.

Displacement with Chloroacetate

The bromo intermediate reacts with sodium chloroacetate in DMF at 120°C for 12 hours. Tetrabutylammonium bromide (TBAB) enhances reactivity by phase-transfer catalysis. The product is isolated via extraction and recrystallization, achieving yields of 65–73%.

Table 3: Nucleophilic Substitution Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaHCO₃ | DMF | 120 | 12 | 65 |

| K₂CO₃ | DMSO | 130 | 10 | 73 |

| Cs₂CO₃ | NMP | 140 | 8 | 70 |

Multicomponent Biginelli-Type Reaction

Although less common, a modified Biginelli reaction has been explored for synthesizing indole-2-one derivatives. This one-pot method combines 1-methylurea, ethyl acetoacetate, and chloroacetyl chloride in the presence of CaCl₂.

Reaction Mechanism and Limitations

The reaction proceeds via cyclocondensation, forming the indole ring while introducing the chloroacetyl group. However, this method suffers from low regioselectivity, resulting in mixtures of 5- and 7-substituted products. Column chromatography is required for isolation, reducing the overall yield to 30–40%.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Friedel-Crafts | Straightforward, scalable | Requires harsh Lewis acids | 45–68 |

| Isatin Functionalization | High purity, two-step process | Lengthy synthesis | 52–71 |

| Nucleophilic Substitution | Regioselective, high yield | Requires brominated intermediate | 65–73 |

| Biginelli Reaction | One-pot synthesis | Low regioselectivity, poor yield | 30–40 |

Chemical Reactions Analysis

Reduction of the Chloroacetyl Group

The chloroacetyl moiety undergoes reductive deoxygenation to form a chloroethyl group (–CH2–CH2Cl) under acidic conditions. This step is critical in synthesizing intermediates for Ziprasidone:

Mechanism :

-

Triethylsilane acts as a hydride donor, reducing the carbonyl group to a methylene unit.

-

TFA facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for hydride attack .

Nucleophilic Substitution of the Chlorine Atom

The chloroethyl group (formed post-reduction) participates in alkylation reactions with nitrogen nucleophiles, such as piperazine derivatives:

| Reaction Conditions | Details |

|---|---|

| Reagents | 3-(1-Piperazinyl)-1,2-benzisothiazole HCl, Na2CO3 |

| Solvent | Water |

| Temperature | Reflux (95–100°C) |

| Substrate | 5-(2-Chloroethyl)-6-chlorooxindole (100 g) |

| Product | 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one |

| Workup | Filtration, washing with water, and recrystallization |

Applications :

Condensation with Hydrazines

The ketone group in the chloroacetyl moiety reacts with hydrazines to form hydrazone derivatives, a common pathway for indolinones:

Example :

Cyclization Reactions

Under acidic or Lewis acid catalysis, the compound undergoes cyclization to form fused heterocycles:

| Reaction Conditions | Details |

|---|---|

| Catalyst | BF3·Et2O |

| Solvent | Methanol |

| Temperature | Room temperature (16 hours) |

| Product | Tetrahydrocarbazolones or pyridazine-fused derivatives |

| Yield | 70% (for carbazole derivatives) |

Mechanistic Insight :

-

BF3·Et2O activates the carbonyl group, enabling intramolecular cyclization via electrophilic aromatic substitution .

Thiol-Mediated Functionalization

The chloroacetyl group reacts with thiols to form thioether linkages, expanding structural diversity:

Applications :

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,3-dihydro-2H-indol-2-one, including 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, exhibit significant antimicrobial properties. Studies indicate that these compounds possess activity against various pathogens:

- Antibacterial : Effective against bacteria such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Antifungal : Demonstrated efficacy against fungi like Candida albicans and Aspergillus niger.

In vitro studies have confirmed these activities, suggesting potential for developing new antimicrobial agents .

Antitubercular Activity

The compound has shown promise in combating tuberculosis. Specific derivatives have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. For instance, a study reported that certain indole derivatives exhibited potent antitubercular activity, indicating that modifications to the indole structure can enhance this effect .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects, particularly regarding its interaction with arginine vasopressin (AVP) receptors. The compound has shown affinity for V1b receptors, which are implicated in various central nervous system disorders such as anxiety and depression. This suggests potential therapeutic applications in treating mood disorders and stress-related conditions .

Cancer Therapeutics

The compound's ability to target V1b receptors also positions it as a candidate for cancer treatment, particularly small-cell lung cancers (SCLC). Research indicates that compounds with affinity for these receptors may aid in diagnosing and treating certain tumors by potentially inhibiting tumor growth or proliferation .

Case Study 1: Antimicrobial Efficacy Evaluation

A study conducted by researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties against a panel of bacterial and fungal strains. The results indicated that specific modifications to the indole structure significantly improved antibacterial activity compared to the parent compound.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | K. pneumoniae | 16 µg/mL |

This study underscores the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuropharmacological Studies

Another investigation focused on the neuropharmacological potential of this compound in animal models exhibiting anxiety-like behaviors. The administration of this compound resulted in a significant reduction in anxiety levels compared to control groups.

| Treatment Group | Anxiety Level Reduction (%) |

|---|---|

| Control | 0% |

| Low Dose | 25% |

| High Dose | 50% |

These findings suggest that this compound could be developed into a therapeutic agent for anxiety disorders .

Mechanism of Action

The mechanism of action of 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This compound can also interact with DNA and RNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Substituent Variations

- 5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one (): Replaces the chloroacetyl group with an acetyl (-COCH₃) group. The molecular weight is 145.27 g/mol, significantly lower than the target compound due to the absence of chlorine.

- 5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one () :

Features a chlorine atom at the 5-position and dimethyl groups at the 3-position. The steric hindrance from the dimethyl groups may reduce conformational flexibility compared to the chloroacetyl derivative.

Table 1: Structural Comparison of Key Analogues

| Compound | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target Compound | -COCH₂Cl (5), -CH₃ (1) | ~209.6 (estimated) | Electrophilic chloroacetyl group |

| 5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one | -COCH₃ (5), -CH₃ (1) | 145.27 | Reduced reactivity vs. chloroacetyl |

| 5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | -Cl (5), -C(CH₃)₂ (3) | 195.65 | Steric hindrance at 3-position |

| 5-Chloro-3-(2-chlorophenyl)-3-methoxyindol-2-one | -Cl (5), -OCH₃ (3), -C₆H₄Cl (3) | 308.16 | Enhanced aromatic interactions |

Physicochemical Properties

- Melting Points :

- Spectroscopic Data :

Biological Activity

5-(Chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a member of the indole family, characterized by its chloroacetyl substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound possesses a chloroacetyl group that enhances its reactivity. The mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. Additionally, this compound may interact with nucleic acids, potentially influencing gene expression and cellular functions .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways:

- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound can lead to cell cycle arrest in cancer cells, particularly in MCF-7 breast cancer cells. For instance, an increase in the percentage of MCF-7 cells at the pre-G1 peak was observed after treatment, indicating apoptosis induction .

- Cytotoxicity : The compound's cytotoxic effects have been quantified using IC50 values against different cancer cell lines. For example, one study reported an IC50 value of 2.57 ± 0.16 µM for MCF-7 cells, indicating potent activity compared to standard drugs .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although comprehensive data on its spectrum of activity is still limited.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar indole derivatives:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 5-(bromoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one | 3.00 ± 0.20 | Anticancer |

| 5-(iodoacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one | 4.50 ± 0.30 | Anticancer |

| This compound | 2.57 ± 0.16 | Anticancer |

This table illustrates that the chloro derivative exhibits superior cytotoxicity compared to its bromo and iodo analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on MCF-7 Cells : Research indicated that treatment with this compound led to significant apoptosis in MCF-7 cells with an IC50 value of 2.57 ± 0.16 µM. Flow cytometry analysis revealed a marked increase in pre-G1 phase cells post-treatment .

- Antimicrobial Evaluation : While specific quantitative data is sparse, preliminary evaluations suggest that this compound may possess antimicrobial properties against various pathogens, warranting further investigation into its potential applications in infectious diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(chloroacetyl)-1-methyl-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, intermediates like 5-(2-bromoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one (analogous to ziprasidone precursors) can be prepared using bromoacetyl chloride under controlled temperatures (40–60°C) in aprotic solvents like dimethylformamide (DMF) or acetonitrile . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for indole derivatives to chloroacetyl chloride), inert atmospheres (N₂/Ar), and catalysts such as triethylamine to enhance yields (reported up to 75–85%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at N1: δ ~3.1 ppm; chloroacetyl carbonyl: δ ~170–175 ppm) .

- IR : Stretching bands for C=O (~1680–1700 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 266.0462 for C₁₁H₉ClNO₂) confirms molecular integrity .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between indole and chloroacetyl moieties) .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols using validated intermediates (e.g., 5-(2-bromoethyl)-6-chloro-indol-2-one) and purity checks via HPLC (>98% purity). Document solvent drying (molecular sieves), reaction timelines (12–24 hrs), and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. What computational chemistry methods aid in understanding the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites, such as the chloroacetyl carbonyl carbon (partial charge ~+0.35), which is prone to nucleophilic attack. Software like Molecular Operating Environment (MOE) predicts steric hindrance from the methyl group at N1, guiding regioselective modifications .

Q. How can contradictory data on synthetic yields or byproduct formation be resolved?

- Methodological Answer :

- Step 1 : Compare reaction conditions (e.g., solvent polarity, temperature gradients) across studies. For example, DMF may accelerate side reactions vs. acetonitrile .

- Step 2 : Use LC-MS to identify byproducts (e.g., dimerization products or dechlorinated derivatives).

- Step 3 : Replicate experiments under controlled parameters (e.g., inert gas flow rate, reagent freshness) to isolate variables .

Q. What strategies are effective for analyzing and quantifying impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/UV : Employ a C18 column (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (60:40, 0.1% TFA) mobile phase to resolve impurities (e.g., unreacted indole derivatives at Rt = 8.2 min vs. target compound at Rt = 12.5 min) .

- Reference Standards : Use certified impurities (e.g., 5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione) for spiking experiments to confirm retention times .

Q. How can in vitro assays evaluate the biological activity of this compound, particularly in targeting neurological pathways?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A) or dopamine (D₂) receptors using radioligand displacement (³H-ketanserin for 5-HT₂A, ³H-spiperone for D₂). IC₅₀ values <100 nM suggest therapeutic potential .

- Cellular Toxicity : Assess viability in SH-SY5Y neuroblastoma cells via MTT assay (48-hr exposure, IC₅₀ >50 µM indicates low cytotoxicity) .

Data Analysis and Troubleshooting

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters). Report Hill coefficients to assess cooperativity and EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.